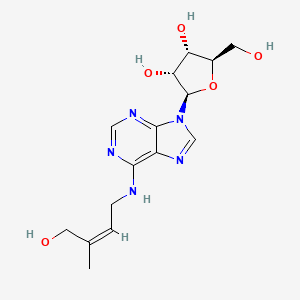

cis-Zeatin riboside

概要

説明

cis-Zeatin riboside is a naturally occurring cytokinin, a class of plant hormones that play crucial roles in regulating cell division, growth, and development in plants. It is one of the isomers of zeatin, with the other being trans-zeatin. This compound is known for its relatively weak biological activity compared to its trans counterpart, yet it is abundant in various plant species and has significant physiological roles.

作用機序

Target of Action

cis-Zeatin riboside (cZR) is a type of cytokinin, a class of plant hormones that regulate various vital processes throughout plant growth and development . The primary targets of cZR are the cytokinin receptors (CK) in plants . These receptors play a crucial role in mediating the effects of cZR on plant growth and development .

Mode of Action

cZR interacts with its targets, the CK receptors, to regulate plant growth and development . It has been shown to inhibit seminal root elongation and up-regulate cytokinin-inducible genes . Its activities are comparable to those of trans-zeatin (tZ), another type of cytokinin .

Biochemical Pathways

cZR is involved in the cytokinin metabolic pathway. It is synthesized from tRNA by the action of tRNA-isopentenyltransferases (tRNA-IPTs), which catalyze the prenylation of adenine 37 on specific tRNAs, leading to the formation of isopentenyl adenine (IP)-containing tRNA .

Pharmacokinetics

The pharmacokinetics of cZR in plants involve its transport and metabolism. Tracer experiments have shown that exogenously supplied cZR is mainly converted into cZR derivatives but scarcely into tZ derivatives . This indicates that isomerizations of cZR derivatives into tZ derivatives are a minor pathway in rice cytokinin metabolism .

Result of Action

The action of cZR results in various molecular and cellular effects. It has been shown to regulate plant development and responses to environmental stress . For example, it has been found to inhibit root growth and leaf development in maize, and condition the development of younger roots and leaves . It also regulates source and sink strength, thus controlling leaf development .

Action Environment

The action, efficacy, and stability of cZR can be influenced by environmental factors. For instance, it has been found that cZR is heavily accumulated under growth-limiting conditions, especially under different plant stress conditions . This suggests that the environment can significantly influence the action of cZR in plants .

生化学分析

Biochemical Properties

cis-Zeatin riboside participates in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to have a high affinity for cytokinin oxidase/dehydrogenase (CKX), an enzyme involved in cytokinin degradation .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to be prevalent in developmental stages associated with limited growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It does not undergo cis ↔ trans isomerization, which means its effects are not due to conversion to the more active trans-Zeatin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that cis-Zeatin and trans-Zeatin have different metabolic fates in oat and tobacco . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CKX and potentially others

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-zeatin riboside typically involves the condensation of adenine derivatives with isoprenoid side chains. One common method includes the use of adenosine phosphate-isopentenyltransferase to catalyze the formation of isopentenyladenine ribosides, followed by hydroxylation to produce this compound. The reaction conditions often require controlled temperatures and pH levels to ensure the correct isomer is formed.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms or plant cell cultures that can produce the compound in large quantities. These methods are preferred for their efficiency and sustainability compared to traditional chemical synthesis.

化学反応の分析

Types of Reactions: cis-Zeatin riboside undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its oxidized forms, which may have different biological activities.

Reduction: Reduction reactions can modify the isoprenoid side chain, potentially altering the compound’s activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its properties and interactions.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its glucosides and other conjugates, which can have distinct biological activities and functions.

科学的研究の応用

cis-Zeatin riboside has a wide range of applications in scientific research:

Chemistry: Used as a standard in chromatographic and spectrometric analyses to study cytokinin metabolism and function.

Biology: Plays a role in plant physiology studies, particularly in understanding cell division, growth regulation, and stress responses.

Medicine: Investigated for its potential therapeutic effects, including anti-aging properties and its role in promoting cell proliferation.

Industry: Used in agriculture to enhance crop yield and quality by promoting growth and delaying senescence in plants.

類似化合物との比較

trans-Zeatin riboside: Known for its higher biological activity and more pronounced effects on plant growth and development.

Dihydrozeatin riboside: Another cytokinin with distinct physiological roles and metabolic pathways.

Isopentenyladenine riboside: A precursor in cytokinin biosynthesis with its own unique functions.

Uniqueness of cis-Zeatin Riboside: this compound is unique due to its specific isomeric form, which results in different biological activities and metabolic fates compared to its trans counterpart. Its abundance in certain plant species and its role in regulating growth under stress conditions highlight its importance in plant physiology.

生物活性

Cis-zeatin riboside (cZR) is a significant cytokinin, a class of plant hormones that regulate various aspects of plant growth and development. Unlike its trans counterpart, cis-zeatin, cZR has garnered attention for its unique biological activities and metabolic pathways. This article explores the biological activity of cZR, focusing on its role in plant physiology, metabolism, and potential applications in agriculture.

Chemical Structure and Metabolism

This compound is characterized by its ribose sugar moiety attached to the zeatin molecule. It is produced through the O-glucosylation of cis-zeatin, which occurs naturally in various plant tissues, including maize and rice . The metabolic pathways involving cZR include:

- O-glucosylation : This process converts cZR into more stable forms, which can be stored or transported within the plant .

- Conversion to active forms : While cZR can be converted into other zeatin derivatives, studies indicate that this is a minor pathway compared to glucosylation .

Biological Functions

This compound plays several critical roles in plant biology:

- Regulation of Growth : Research indicates that cZR acts as an active cytokinin in promoting shoot growth and inhibiting root elongation in rice . It enhances cell division and differentiation, particularly in response to environmental stresses.

- Defense Mechanisms : cZR has been shown to modulate defense responses against pathogens and herbivores. It influences the expression of genes involved in stress responses, enhancing the plant's resilience .

- Root Development : Transcriptomic studies reveal that cZR positively regulates root hair elongation and overall root growth under phosphate starvation conditions, indicating its role in nutrient acquisition .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Rice Study : In a controlled experiment, rice plants treated with cZR exhibited significant changes in gene expression related to cytokinin signaling pathways. The treatment resulted in increased levels of auxin and altered root architecture, demonstrating cZR's influence on hormonal balance within the plant .

- Maize Metabolism : A study on maize demonstrated that the O-glucosylation of cZ and cZR is a natural metabolic process. The presence of high levels of these compounds in immature kernels suggests their importance during early development stages .

Data Table: Comparative Analysis of Cytokinin Activities

Research Findings

Recent findings suggest that this compound may have broader implications for agricultural practices:

- Enhanced Crop Yield : Application of cZR has been linked to improved crop yield due to its role in promoting growth under suboptimal conditions .

- Stress Tolerance : Plants treated with cZR show enhanced tolerance to abiotic stresses such as drought and nutrient deficiency, making it a potential candidate for stress mitigation strategies in agriculture .

特性

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2-/t9-,11-,12-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSWTRUMMSCNCW-BAJUWZQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017777 | |

| Record name | Cis-Zeatin Riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15896-46-5 | |

| Record name | Cis-Zeatin Riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。